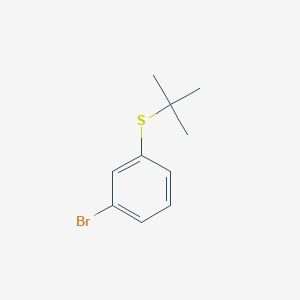

1-Bromo-3-t-butylthiobenzene

概要

説明

Synthesis Analysis

The synthesis of 1-Bromo-3-t-butylthiobenzene is usually achieved through the reaction between t-butylthiobenzene and bromine in the presence of a Lewis acid catalyst, such as aluminum chloride. The product is then purified through various methods, including crystallization, chromatography, and distillation.

Molecular Structure Analysis

The molecular formula of 1-Bromo-3-t-butylthiobenzene is C10H13BrS. Its molecular weight is 245.18 g/mol.

Chemical Reactions Analysis

1-Bromo-3-t-butylthiobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Physical And Chemical Properties Analysis

1-Bromo-3-t-butylthiobenzene has a molecular weight of 293.24 g/mol and a melting point of 128–130 °C. It has a density of 1.36 g/cm3 and a boiling point of 363.5 °C. In addition, the compound is stable under normal conditions but decomposes when exposed to elevated temperatures or light.

科学的研究の応用

Synthesis and Material Science

1-Bromo-3-t-butylthiobenzene is a compound of interest in the field of organic synthesis and material science. Its derivatives and related compounds have been explored for various applications, including the synthesis of complex molecules and materials with specific properties.

Synthesis of Isoindole Derivatives : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, easily derived from bromophenyl precursors, with butyllithium leads to the generation of lithiobenzenes that undergo cyclization to produce 2,3-dihydro-1H-isoindole-1-thiones. This method provides a route for synthesizing isoindole derivatives, which are valuable in medicinal chemistry and materials science (Kobayashi et al., 2013).

Conjugated Copolymer Synthesis : Research on diblock conjugated copolymers, specifically poly(3-butylthiophene)-b-poly(3-octylthiophene), reveals insights into synthesis methods that could potentially be adapted for use with 1-bromo-3-t-butylthiobenzene derivatives. These materials are significant for their applications in organic electronics and photovoltaics (Wu et al., 2009).

Advanced Organic Synthesis : The synthesis of 1-bromo-1-lithioethene and its reactions with various electrophiles highlight the utility of bromo-lithio reagents in organic synthesis, which could be relevant for reactions involving 1-bromo-3-t-butylthiobenzene or its analogs (Novikov & Sampson, 2005).

Dissociative Electron Attachment Studies : The study of dissociative electron attachment to bromo-chlorobenzene derivatives provides insights into the electron interactions with haloaromatic compounds. Such fundamental research can inform the design of materials with specific electronic properties, relevant to the derivatives of 1-bromo-3-t-butylthiobenzene (Mahmoodi-Darian et al., 2010).

Safety And Hazards

特性

IUPAC Name |

1-bromo-3-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUYMJXPWBBKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613130 | |

| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-t-butylthiobenzene | |

CAS RN |

135883-40-8 | |

| Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)

![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)